3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a complex organic compound that features a thiazolo[5,4-b]pyridine moiety, a piperidine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide typically involves multiple steps starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved by cyclization reactions involving thiazole and pyridine derivatives.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives.
Benzamide Formation: The final step involves the coupling of the thiazolo[5,4-b]pyridine-piperidine intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and benzamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar biological activities.
Piperidine-Benzamide Compounds: Compounds with a piperidine ring and benzamide group also show comparable pharmacological properties.
Uniqueness
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Biological Activity
3-chloro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C18H17ClN4OS
Molecular Weight: 372.9 g/mol
CAS Number: 2034242-75-4
Property | Value |
---|---|
Molecular Formula | C18H17ClN4OS |
Molecular Weight | 372.9 g/mol |
Structure | Structure |
The primary mechanism of action for this compound involves its role as an inhibitor of phosphoinositide 3-kinase (PI3K). By binding to the active site of PI3K, it disrupts downstream signaling pathways that are crucial for cell growth and survival, making it a candidate for anticancer therapies .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated significant activity against A-431 human epidermoid carcinoma cells with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Thiazolo[5,4-b]pyridine Moiety : This core structure is essential for the interaction with PI3K and contributes to the overall potency.
- Piperidine Ring : The presence of the piperidine ring enhances solubility and bioavailability.
- Chloro Group : The chlorine atom at the 3-position is crucial for maintaining the compound's reactivity and biological activity.
Case Study 1: PI3K Inhibition
A study published in MDPI identified several thiazolo[5,4-b]pyridine derivatives as potent PI3K inhibitors. Among these, this compound was highlighted for its low IC50 values against PI3K isoforms α and γ, demonstrating strong selectivity .
Case Study 2: Anticancer Efficacy
In another investigation focusing on anticancer properties, compounds structurally similar to this compound were synthesized and tested. Results indicated that modifications in the benzamide group significantly affected cytotoxicity profiles against various cancer cell lines. The study concluded that strategic alterations could enhance therapeutic efficacy while minimizing side effects .
Properties
IUPAC Name |
3-chloro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c19-13-4-1-3-12(11-13)16(24)21-14-6-9-23(10-7-14)18-22-15-5-2-8-20-17(15)25-18/h1-5,8,11,14H,6-7,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJKQJJDXIMNHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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